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Compound of Interest

Compound Name: 4-Oxoadamantane-1-carboxamide

Cat. No.: B128329

Introduction

The adamantane scaffold, a rigid, lipophilic, tricyclic hydrocarbon, has emerged as a privileged
structure in medicinal chemistry. Its unique three-dimensional structure and physicochemical
properties allow it to serve as a robust anchor for pharmacophores, enhancing the metabolic
stability, lipophilicity, and overall pharmacokinetic profile of drug candidates.[1][2] The
introduction of an adamantane moiety can transform a hydrophilic molecule into a more
bioavailable compound, often referred to as the "lipophilic bullet" effect.[2] Adamantane
derivatives have found success in a wide range of therapeutic areas, including antiviral
(Amantadine), neuroprotective (Memantine), and antidiabetic (Saxagliptin) agents.[3]

This guide focuses on a specific derivative, 4-Oxoadamantane-1-carboxamide. This molecule
incorporates both a reactive ketone group and a primary carboxamide on the rigid adamantane
core, presenting a versatile platform for further chemical modification and investigation. As
researchers and drug development professionals seek novel scaffolds to address complex
biological targets, a thorough understanding of the fundamental properties of such building
blocks is paramount. This document provides a comprehensive overview of the synthesis,
physicochemical properties, and potential biological applications of 4-Oxoadamantane-1-
carboxamide, supported by detailed experimental protocols.

Physicochemical and Structural Properties
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4-Oxoadamantane-1-carboxamide is a derivative of adamantane characterized by a carbonyl
group at position 4 and a primary carboxamide at one of the bridgehead positions (position 1).
This bifunctional nature makes it an interesting candidate for creating libraries of more complex

molecules.
Property Value Source
IUPAC Name 4-oxoadamantane-1-
carboxamide

CAS Number 155396-16-0 [4]
Molecular Formula C11H1sNO:2 [4]
Molecular Weight 193.24 g/mol [4]
Boiling Point 406.5 + 34.0 °C (Predicted) [4]
Density 1.295 + 0.06 g/cm? (Predicted)  [4]

pKa 16.40 + 0.20 (Predicted) [4]

Note: Much of the specific experimental data for 4-Oxoadamantane-1-carboxamide is not
publicly available. The values for boiling point, density, and pKa are based on computational
predictions.

Synthesis and Characterization

The synthesis of 4-Oxoadamantane-1-carboxamide is most readily achieved from its
carboxylic acid precursor, 4-Oxoadamantane-1-carboxylic acid. The conversion of a carboxylic
acid to a primary amide is a fundamental transformation in organic chemistry, often
accomplished using peptide coupling reagents.

Synthetic Workflow Diagram
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Synthesis of 4-Oxoadamantane-1-carboxamide
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Caption: Workflow for the synthesis of 4-Oxoadamantane-1-carboxamide.
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Experimental Protocol: Synthesis via EDC/HOBt
Coupling
This protocol describes the conversion of 4-Oxoadamantane-1-carboxylic acid to 4-

Oxoadamantane-1-carboxamide using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
and N-Hydroxybenzotriazole (HOBL).[1]

Rationale: The EDC/HOBLt coupling method is a reliable and widely used procedure for amide
bond formation. EDC activates the carboxylic acid to form a highly reactive O-acylisourea
intermediate. HOBt intercepts this intermediate to form an HOBt-ester, which is more stable
and less susceptible to racemization (if chiral centers were present). This activated ester then
readily reacts with an amine (here, from ammonium chloride) to form the desired amide with
high efficiency.[1][5] The water-soluble urea byproduct from EDC simplifies purification via
agueous workup.[6]

Materials:

4-Oxoadamantane-1-carboxylic acid (1.0 equiv)[7][8]

o 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC-HCI) (1.2 equiv)
o N-Hydroxybenzotriazole (HOBt) (1.2 equiv)

e Ammonium chloride (NH4Cl) (1.5 equiv)

» N,N-Diisopropylethylamine (DIPEA) (2.5 equiv)

¢ Anhydrous N,N-Dimethylformamide (DMF)

o Ethyl acetate (EtOAC)

o Saturated aqueous sodium bicarbonate (NaHCOs)

» Brine (saturated NaCl solution)

¢ Anhydrous sodium sulfate (Naz2S0a)

« Silica gel for column chromatography
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Procedure:

e To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 4-
Oxoadamantane-1-carboxylic acid (1.0 equiv), HOBt (1.2 equiv), and ammonium chloride
(1.5 equiv).

 Dissolve the mixture in anhydrous DMF (approx. 0.1 M concentration relative to the
carboxylic acid).

e Cool the resulting solution to 0°C in an ice-water bath with magnetic stirring.
e To the cooled solution, add EDC-HCI (1.2 equiv) portion-wise over 5 minutes.
o Add DIPEA (2.5 equiv) dropwise to the reaction mixture.

 Allow the reaction to slowly warm to room temperature and stir for 8 to 24 hours. Monitor the
reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass
Spectrometry (LC-MS) until the starting carboxylic acid is consumed.

e Upon completion, dilute the reaction mixture with ethyl acetate.

o Transfer the mixture to a separatory funnel and wash sequentially with water (2x), saturated
agueous NaHCOs (2x), and brine (1x). This aqueous workup removes the DMF, excess
reagents, and the water-soluble urea byproduct.[1]

o Dry the separated organic layer over anhydrous NazSOu4, filter, and concentrate the solvent
under reduced pressure using a rotary evaporator.

 Purify the resulting crude solid by flash column chromatography on silica gel, typically using
a gradient of ethyl acetate in hexanes, to yield the pure 4-Oxoadamantane-1-carboxamide.

Characterization

The purified product should be characterized using standard analytical techniques to confirm its
identity and purity.

e 1H and 3C NMR Spectroscopy: To confirm the chemical structure. The adamantane cage
protons typically appear as a series of broad multiplets in the *H NMR spectrum.
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« Infrared (IR) Spectroscopy: To identify the key functional groups. Expect strong absorption
bands for the amide C=0 stretch (around 1650-1680 cm~1) and the ketone C=0 stretch
(around 1710-1730 cm™1), as well as N-H stretches (around 3200-3400 cm™1).

o High-Resolution Mass Spectrometry (HRMS): To confirm the exact mass and molecular
formula.

Potential Biological Activity and Applications

While specific biological studies on 4-Oxoadamantane-1-carboxamide are not widely
published, the adamantane carboxamide scaffold is a known pharmacophore. Derivatives have
shown activity as inhibitors of the enzyme 11[3-hydroxysteroid dehydrogenase type 1 (11[3-
HSD1).[9]

Potential as an 113-HSD1 Inhibitor

Mechanism of Action: 113-HSD1 is an enzyme that catalyzes the conversion of inactive
cortisone to active cortisol within cells, playing a key role in glucocorticoid metabolism.
Overexpression of 113-HSD1 in adipose and liver tissues is linked to metabolic syndrome,
including obesity, insulin resistance, and type 2 diabetes.[10] Inhibiting this enzyme reduces
local cortisol levels, representing a promising therapeutic strategy for these conditions.
Adamantyl carboxamide derivatives have been identified as potent and selective inhibitors of
human 113-HSD1.[9] The rigid adamantane cage is thought to fit snugly into a hydrophobic
pocket of the enzyme's active site.

Potential Cytotoxic Activity

Many classes of carboxamide derivatives have been investigated for their potential as
anticancer agents.[11][12] The cytotoxic effects of novel compounds like 4-Oxoadamantane-1-
carboxamide can be evaluated against various cancer cell lines to determine their therapeutic
potential.

Experimental Protocol: In Vitro Cytotoxicity (MTT Assay)

The MTT assay is a standard colorimetric method for assessing cell metabolic activity, which
serves as an indicator of cell viability, proliferation, and cytotoxicity.[13] Metabolically active
cells reduce the yellow tetrazolium salt (MTT) to purple formazan crystals.
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Rationale: This assay provides a robust, quantitative measure of how a test compound affects
cell viability. It is a foundational screening tool in drug discovery to identify compounds with
potential anticancer activity and to assess general cytotoxicity.[14]
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MTT Cytotoxicity Assay Workflow
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Caption: General workflow for an in vitro MTT cytotoxicity assay.

© 2025 BenchChem. All rights reserved. 8/12 Tech Support


https://www.benchchem.com/product/b128329?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b128329?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

Materials:

Human cancer cell line (e.g., MCF-7 for breast cancer, HepG2 for liver cancer)
Complete cell culture medium (e.g., DMEM with 10% FBS)

96-well clear, flat-bottom tissue culture plates
4-Oxoadamantane-1-carboxamide (test compound)

Vehicle (e.g., DMSO)

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in
sterile PBS)

Solubilization solution (e.g., cell culture grade DMSO or SDS-HCI solution)[15]

Multi-well spectrophotometer (plate reader)

Procedure:

Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-
10,000 cells/well) in 100 pL of complete medium. Include wells for no-cell controls (medium

only).

Incubation: Incubate the plate for 24 hours at 37°C in a humidified 5% CO:z incubator to allow
for cell attachment.

Compound Treatment: Prepare serial dilutions of 4-Oxoadamantane-1-carboxamide in
culture medium. Remove the old medium from the wells and add 100 pL of the compound
dilutions. Include vehicle-only controls (e.g., 0.1% DMSO).

Incubation: Incubate the plate for the desired exposure time (typically 48 or 72 hours) at
37°C and 5% COa.

MTT Addition: Add 10 pL of the 5 mg/mL MTT stock solution to each well.
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e Formazan Formation: Incubate the plate for 3-4 hours at 37°C until purple formazan crystals
are visible under a microscope.

 Solubilization: Carefully remove the medium from each well. Add 100-150 pL of DMSO to
each well and pipette up and down to dissolve the formazan crystals.[2]

» Absorbance Reading: Shake the plate on an orbital shaker for 15 minutes to ensure
complete dissolution. Measure the absorbance at a wavelength of 570 nm using a plate
reader.

o Data Analysis: Subtract the absorbance of the no-cell control from all other readings.
Calculate the percentage of cell viability for each concentration relative to the vehicle-treated
control cells. Plot the results to determine the ICso value (the concentration of the compound
that inhibits cell growth by 50%).

Conclusion

4-Oxoadamantane-1-carboxamide is a synthetically accessible and versatile chemical
scaffold. Its rigid, lipophilic adamantane core, combined with strategically placed ketone and
carboxamide functional groups, makes it an attractive starting point for the development of
novel chemical entities. While specific biological data for this compound is limited, its structural
similarity to known bioactive molecules, particularly 113-HSD1 inhibitors, suggests significant
potential for therapeutic applications in metabolic diseases. The protocols provided in this guide
offer a robust framework for its synthesis and initial biological evaluation, encouraging further
investigation by researchers in medicinal chemistry and drug discovery. Future work should
focus on the experimental determination of its physicochemical properties, exploration of its
biological activity profile, and leveraging its functional handles for the creation of new derivative
libraries.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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